molecular formula C15H24O2S B8614194 3-(4,8-Dimethylnona-3,7-dien-1-yl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 113873-59-9

3-(4,8-Dimethylnona-3,7-dien-1-yl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B8614194
CAS No.: 113873-59-9
M. Wt: 268.4 g/mol
InChI Key: KYZTYNDZROBZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,8-Dimethylnona-3,7-dien-1-yl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is a useful research compound. Its molecular formula is C15H24O2S and its molecular weight is 268.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

113873-59-9

Molecular Formula

C15H24O2S

Molecular Weight

268.4 g/mol

IUPAC Name

3-(4,8-dimethylnona-3,7-dienyl)-2,5-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C15H24O2S/c1-13(2)6-4-7-14(3)8-5-9-15-10-11-18(16,17)12-15/h6,8,10H,4-5,7,9,11-12H2,1-3H3

InChI Key

KYZTYNDZROBZOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC1=CCS(=O)(=O)C1)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The (E)-β-farnesene containing product of Example 1 (17 g) and liquid sulphur dioxide are sealed in a glass ampoule and stored at ambient temperature for 18 hours. The ampoule is opened after cooling and the excess SO2 is allowed to evaporate. The residue is then chromatographed on Florisil using sequentially hexane, an ether/hexane mixture of increasing concentration in ether, and finally ether, the effluent being monitored by n.m.r. Removal of the solvent under vacuum from the appropriate fractions gives 3-(4,8-dimethyl-3,7-nonadienyl) sulpholene (II) as a straw coloured liquid (9 g, 58%); nD20 1.5080; M+ (m/z as % of base peak): 268 (0.02); δ(CCl4) 1.70 (m, 9H), 2.08 (m, 8H), 3.70 (m, 4H), 5.16 (m, 2H), 5.78 (br, t, 1H). Note: On heating at 180° C. under a vacuum of 1τ the sulpholene regenerates an (E)- and (Z)-β-farnesene mixture in high yield.
Quantity
17 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
SO2
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0 (± 1) mol
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reactant
Reaction Step Two

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